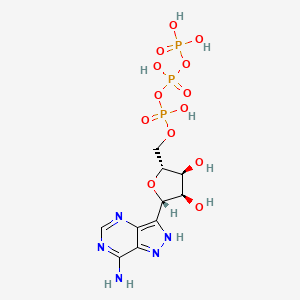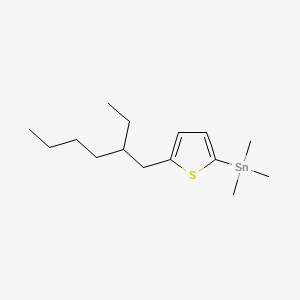
2-Fluoropyrimidin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoropyrimidin-5-ol is a fluorinated pyrimidine derivative Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Wissenschaftliche Forschungsanwendungen
2-Fluoropyrimidin-5-ol has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
The primary target of 2-Fluoropyrimidin-5-ol, a derivative of fluorouracil, is the enzyme thymidylate synthase . This enzyme plays a crucial role in DNA synthesis, as it is responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is a necessary step in DNA replication and repair .
Mode of Action
This compound exerts its antitumor effects through several mechanisms. It inhibits RNA synthesis and function, inhibits thymidylate synthase activity, and incorporates into DNA, leading to DNA strand breaks . The inhibition of thymidylate synthase leads to a decrease in the production of thymidine monophosphate, which is essential for DNA synthesis and repair .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in DNA synthesis and repair . By inhibiting thymidylate synthase, this compound disrupts the conversion of dUMP to dTMP, thereby affecting the synthesis of DNA . This disruption can lead to DNA damage and ultimately cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME). Given orally, this compound has erratic absorption and nonlinear pharmacokinetics . The variability in plasma levels results primarily from extensive first-pass metabolism of this compound in the gut wall and the liver, coupled with variable and schedule-dependent clearance . The primary and rate-limiting enzyme involved in this compound metabolism is dihydropyrimidine dehydrogenase (DPD), which is most concentrated in the liver .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of RNA synthesis and function, inhibition of thymidylate synthase activity, and incorporation into DNA, leading to DNA strand breaks . These effects can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH can affect the permeation of this compound, with ionization of the hydroxyl group attached to the fourth carbon markedly depressing its transmembrane passage . Additionally, the presence of other medications, underlying health conditions, and genetic factors can also influence the drug’s effectiveness and potential for side effects .
Biochemische Analyse
Biochemical Properties
2-Fluoropyrimidin-5-ol, like other fluoropyrimidines, is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is thymidylate synthase . Thymidylate synthase is an enzyme involved in DNA replication, and its inhibition leads to DNA strand breaks . This interaction is one of the primary mechanisms through which this compound exerts its effects.
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, fluoropyrimidines, including this compound, have been associated with cardiotoxicity, one of the most common clinical manifestations being angina .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As mentioned earlier, one of the key enzymes it interacts with is thymidylate synthase, leading to DNA strand breaks .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as dihydropyrimidine dehydrogenase (DPD), a key enzyme involved in the metabolism of fluoropyrimidines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoropyrimidin-5-ol typically involves the fluorination of pyrimidine derivatives. One common method is the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid . Another approach involves the reaction of 2-chloro-5-fluoropyrimidine with various amines in the presence of potassium carbonate, forming 5-fluoro-2-amino pyrimidines .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluoropyrimidin-5-ol undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate and various amines are commonly used reagents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
5-Fluoro-2-amino pyrimidines: Formed via nucleophilic substitution.
Oxides and Amines: Resulting from oxidation and reduction reactions, respectively.
Vergleich Mit ähnlichen Verbindungen
5-Fluorouracil: A widely used anticancer drug that also inhibits thymidylate synthase.
Capecitabine: An oral prodrug of 5-fluorouracil used in cancer treatment.
Tegafur: Another prodrug of 5-fluorouracil with similar applications.
Uniqueness: 2-Fluoropyrimidin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form strong interactions with target molecules makes it a valuable compound in drug development and other scientific research areas .
Eigenschaften
IUPAC Name |
2-fluoropyrimidin-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2O/c5-4-6-1-3(8)2-7-4/h1-2,8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGYUTVDIMQTGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B579835.png)
![1,1'-Dimethyl-2,2',6,6'-tetraphenyl-[4,4'-bipyridine]-1,1'-diium tetrafluoroborate](/img/structure/B579836.png)
![1-(11-Methyl-11-naphthalen-1-yl-10-oxatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-8-yl)ethanone](/img/structure/B579837.png)
![methyl (4S,5E,8R,9R,12R)-5-ethylidene-20-methyl-11-oxa-7,20-diazahexacyclo[11.7.0.02,7.04,9.08,12.014,19]icosa-1(13),14,16,18-tetraene-9-carboxylate](/img/structure/B579840.png)



